N-[4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-[methyl-[2-(methylamino)ethyl]amino]phenyl]prop-2-enamide;hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AZ7550 hydrochloride involves the demethylation of the terminal amine of osimertinib. This process is typically mediated by the enzyme cytochrome P450 (CYP) 3A4 . The reaction conditions for this transformation include the use of specific solvents and temperature controls to ensure the stability and purity of the final product.
Industrial Production Methods: Industrial production of AZ7550 hydrochloride follows a similar synthetic route but on a larger scale. The process involves rigorous quality control measures to ensure the consistency and purity of the compound. The use of advanced chromatographic techniques is common to separate and purify the final product.
Chemical Reactions Analysis
Types of Reactions: AZ7550 hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives with varying functional groups.
Scientific Research Applications
AZ7550 hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of metabolic pathways and enzyme kinetics.
Biology: Employed in cell-based assays to study the inhibition of IGF1R and its downstream effects.
Medicine: Investigated for its potential therapeutic effects in the treatment of non-small cell lung cancer.
Industry: Utilized in the development of new pharmacological agents targeting IGF1R.
Mechanism of Action
AZ7550 hydrochloride exerts its effects by inhibiting the activity of IGF1R. This inhibition disrupts the signaling pathways involved in cell proliferation and survival, leading to the suppression of tumor growth . The compound also shows activity against other kinases such as mixed lineage kinase 1 (MLK1), activated Cdc42-associated kinase 1 (ACK1), and ErbB4 .
Comparison with Similar Compounds
AZD9291 (Osimertinib): The parent compound of AZ7550 hydrochloride, known for its efficacy against epidermal growth factor receptor (EGFR) mutations.
AZ5104: Another active metabolite of osimertinib with similar inhibitory activity against IGF1R and EGFR.
Uniqueness: AZ7550 hydrochloride is unique due to its specific inhibitory activity against IGF1R, which distinguishes it from other metabolites like AZ5104 that have broader kinase inhibition profiles. This specificity makes AZ7550 hydrochloride a valuable tool in targeted cancer therapy research.
Properties
IUPAC Name |
N-[4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-[methyl-[2-(methylamino)ethyl]amino]phenyl]prop-2-enamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N7O2.ClH/c1-6-26(35)30-21-15-22(25(36-5)16-24(21)33(3)14-13-28-2)32-27-29-12-11-20(31-27)19-17-34(4)23-10-8-7-9-18(19)23;/h6-12,15-17,28H,1,13-14H2,2-5H3,(H,30,35)(H,29,31,32);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYPVGSNUFXTCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32ClN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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